N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
"N-{4-[1-(Ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide" is a pyrazoline-based benzenesulfonamide derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with ethanesulfonyl and methanesulfonamide groups. Its structure includes a 4-methoxyphenyl moiety at position 5 of the pyrazoline ring, which contributes to its electronic and steric properties. Such compounds are frequently explored for their bioactivity, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and cytotoxic agents .
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-4-29(25,26)22-19(15-7-11-17(27-2)12-8-15)13-18(20-22)14-5-9-16(10-6-14)21-28(3,23)24/h5-12,19,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYVFFCKGDTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl groups.
Substitution: Various substituents can be introduced into the aromatic ring or the pyrazole ring under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are best understood through comparison with analogous pyrazoline-sulfonamide derivatives. Key distinctions lie in substituent effects on bioactivity, solubility, and selectivity.
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound features a 4-methoxyphenyl group, an electron-donating substituent that enhances solubility and may improve binding affinity to hydrophilic enzyme pockets . In contrast, N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide () incorporates 3-chloro and 2-fluoro substituents, both electron-withdrawing. N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide () includes a nitro group, which strongly withdraws electrons. This could enhance cytotoxicity but risks off-target interactions due to heightened reactivity .
Impact of Auxiliary Functional Groups
- Triazole vs. Pyrazoline Cores: The 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () replaces one pyrazoline substituent with a triazole ring.
- Amino vs. Sulfonamide Linkers: N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide () uses a dimethylamino group, a strong electron donor that enhances solubility and may facilitate interactions with negatively charged residues in target proteins .
Pharmacokinetic and Pharmacodynamic Profiles
- Sulfonamide Variations :
Data Table: Structural and Functional Comparison
Biological Activity
N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex sulfonamide compound featuring a pyrazole ring and a methanesulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Synthesis
The compound's structure can be broken down into several key components:
- Pyrazole Ring : A five-membered ring that contributes to the compound's biological activity.
- Methanesulfonamide Group : This functional group enhances solubility and biological interaction.
- Ethanesulfonyl and 4-Methoxyphenyl Substituents : These groups are thought to influence the compound's pharmacological properties.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Electrophilic Aromatic Substitution : Introduction of the phenyl group.
- Sulfonylation : Utilizing sulfonyl chlorides in basic conditions.
- Final Coupling : Combining intermediates under controlled conditions to yield the target compound.
N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibits its biological effects primarily through interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that similar pyrazole derivatives inhibit tumor cell growth in various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The most active compounds in these studies demonstrated low GI50 values (e.g., 0.021 μM against K562) indicating potent anticancer activity .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Target Enzymes : It is believed to interact with enzymes involved in cancer cell proliferation and survival, such as tubulin polymerization inhibitors, leading to disrupted cellular functions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity | Potency |
|---|---|---|---|
| N-{4-[1-(methylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | Similar sulfonamide structure | Moderate anticancer activity | GI50 > 1 μM |
| N-{4-[1-(propylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | Similar pyrazole functionality | Variable activity | GI50 ~ 0.5 μM |
This table highlights how structural variations can influence biological activity and potency against tumor cells.
Study 1: In Vitro Antitumor Activity
A study evaluated several pyrazole derivatives for their growth inhibitory effects on human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced potency against K562 cells, with some compounds showing over 35-fold increased activity compared to standard treatments .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which these compounds exert their effects. It was found that they could inhibit critical signaling pathways involved in cancer progression, including the PTEN/Akt/NF-кB pathway . This suggests potential therapeutic applications in drug-resistant cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
